Cas no 1314969-11-3 ({3-(1H-imidazol-4-yl)methylphenyl}methanol)

Technical Introduction: {3-(1H-imidazol-4-yl)methylphenyl}methanol is a heterocyclic aromatic compound featuring both an imidazole and a benzyl alcohol moiety. This structural combination imparts versatility in synthetic applications, particularly in pharmaceutical and organic chemistry. The imidazole ring offers coordination sites for metal binding, while the hydroxymethyl group provides a reactive handle for further functionalization. Its stability under mild conditions and compatibility with diverse reaction environments make it a valuable intermediate for drug discovery and material science. The compound’s balanced polarity ensures moderate solubility in common organic solvents, facilitating purification and handling. Its well-defined reactivity profile supports precise modifications, making it advantageous for targeted molecular design.
{3-(1H-imidazol-4-yl)methylphenyl}methanol structure
1314969-11-3 structure
Product name:{3-(1H-imidazol-4-yl)methylphenyl}methanol
CAS No:1314969-11-3
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD08668128
CID:5237939
PubChem ID:55253969

{3-(1H-imidazol-4-yl)methylphenyl}methanol Chemical and Physical Properties

Names and Identifiers

    • {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
    • [3-(1H-imidazol-4-ylmethyl)phenyl]methanol
    • Benzenemethanol, 3-(1H-imidazol-5-ylmethyl)-
    • {3-(1H-imidazol-4-yl)methylphenyl}methanol
    • MDL: MFCD08668128
    • Inchi: 1S/C11H12N2O/c14-7-10-3-1-2-9(4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13)
    • InChI Key: FUJDGTQLUAEAAK-UHFFFAOYSA-N
    • SMILES: OCC1=CC=CC(=C1)CC1=CN=CN1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 175
  • XLogP3: 1.1
  • Topological Polar Surface Area: 48.9

{3-(1H-imidazol-4-yl)methylphenyl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-301422-2.5g
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
1314969-11-3
2.5g
$5380.0 2023-09-06
Enamine
EN300-301422-5.0g
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
1314969-11-3 95%
5.0g
$7961.0 2023-02-26
Enamine
EN300-301422-0.1g
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
1314969-11-3
0.1g
$953.0 2023-09-06
Enamine
EN300-301422-1.0g
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
1314969-11-3 95%
1g
$0.0 2023-06-07
Enamine
EN300-301422-5g
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
1314969-11-3
5g
$7961.0 2023-09-06
Enamine
EN300-301422-0.05g
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
1314969-11-3
0.05g
$729.0 2023-09-06
Enamine
EN300-301422-10g
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
1314969-11-3
10g
$11805.0 2023-09-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01044590-1g
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
1314969-11-3 95%
1g
¥13524.0 2024-04-18
Enamine
EN300-301422-0.5g
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
1314969-11-3
0.5g
$2141.0 2023-09-06
Enamine
EN300-301422-10.0g
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
1314969-11-3 95%
10.0g
$11805.0 2023-02-26

Additional information on {3-(1H-imidazol-4-yl)methylphenyl}methanol

Introduction to {3-(1H-imidazol-4-yl)methylphenyl}methanol (CAS No. 1314969-11-3)

{3-(1H-imidazol-4-yl)methylphenyl}methanol, also known by its CAS number 1314969-11-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a phenolic hydroxyl group with an imidazole ring. The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, contributes to the compound's ability to engage in hydrogen bonding and participate in various chemical reactions. The phenolic group, on the other hand, imparts additional reactivity and functional versatility to the molecule.

The synthesis of {3-(1H-imidazol-4-yl)methylphenyl}methanol can be achieved through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, making it more accessible for large-scale production. The compound's structure has been exploited in the development of novel materials, such as coordination polymers and metal-organic frameworks (MOFs), where its ability to act as a ligand plays a crucial role.

In the field of medicinal chemistry, {3-(1H-imidazol-4-yl)methylphenyl}methanol has shown promise as a lead compound for drug discovery. Its ability to interact with biological targets through hydrogen bonding and π-π interactions makes it an attractive candidate for designing bioactive molecules. Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in disease pathways, opening new avenues for therapeutic development.

The physical properties of {3-(1H-imidazol-4-yl)methylphenyl}methanol are well-documented. It is a crystalline solid with a melting point of approximately 125°C and a boiling point around 250°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethanol. These properties make it suitable for use in various organic synthesis protocols and chromatographic separations.

One of the most recent applications of {3-(1H-imidazol-4-yl)methylphenyl}methanol is in the field of electrochemistry. Researchers have utilized its redox properties to develop advanced materials for energy storage devices, such as supercapacitors and batteries. The compound's ability to undergo reversible redox reactions at the electrode surface has been leveraged to enhance the performance of these devices, making them more efficient and durable.

In conclusion, {3-(1H-imidazol-4-yl)methylphenyl}methanol (CAS No. 1314969-11-3) is a multifaceted compound with applications spanning organic synthesis, materials science, medicinal chemistry, and electrochemistry. Its unique structure and functional groups make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an even greater role in advancing scientific innovation.

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Amadis Chemical Company Limited
(CAS:1314969-11-3){3-(1H-imidazol-4-yl)methylphenyl}methanol
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Purity:99%
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